molecular formula C7H16BNS2 B14568107 N-Butyl-1,3,2-dithiaborinan-2-amine CAS No. 61704-98-1

N-Butyl-1,3,2-dithiaborinan-2-amine

Cat. No.: B14568107
CAS No.: 61704-98-1
M. Wt: 189.2 g/mol
InChI Key: IGXOHWLDPIWSMV-UHFFFAOYSA-N
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Description

N-Butyl-1,3,2-dithiaborinan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a boron-nitrogen ring structure with sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,3,2-dithiaborinan-2-amine typically involves the reaction of butylamine with boron-sulfur compounds under controlled conditions. One common method is the reaction of butylamine with boron trichloride and hydrogen sulfide, followed by cyclization to form the dithiaborinan ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,3,2-dithiaborinan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amines

Scientific Research Applications

N-Butyl-1,3,2-dithiaborinan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of N-Butyl-1,3,2-dithiaborinan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The boron-nitrogen ring structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the sulfur atoms in the ring can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

N-Butyl-1,3,2-dithiaborinan-2-amine can be compared with other similar compounds, such as:

    N-Butylamine: A simple amine with a butyl group, lacking the boron-sulfur ring structure.

    1,3,2-Dithiaborinane: A compound with a similar boron-sulfur ring but without the butylamine substituent.

    Thiourea Derivatives: Compounds containing sulfur and nitrogen, often used in similar applications but with different structural features.

Properties

CAS No.

61704-98-1

Molecular Formula

C7H16BNS2

Molecular Weight

189.2 g/mol

IUPAC Name

N-butyl-1,3,2-dithiaborinan-2-amine

InChI

InChI=1S/C7H16BNS2/c1-2-3-5-9-8-10-6-4-7-11-8/h9H,2-7H2,1H3

InChI Key

IGXOHWLDPIWSMV-UHFFFAOYSA-N

Canonical SMILES

B1(SCCCS1)NCCCC

Origin of Product

United States

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